![molecular formula C12H13ClN2 B12631907 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole CAS No. 921592-51-0](/img/structure/B12631907.png)
7-Chloro-3-(pyrrolidin-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-chloroindole with pyrrolidine under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(pyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indoles with various functional groups.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 7-chloro-1H-indole exhibit potent anticancer activities. For instance, a study highlighted the synthesis of novel indole derivatives that showed significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The most potent derivatives had GI50 values in the low nanomolar range, outperforming established chemotherapeutic agents like erlotinib .
Table 1: Antiproliferative Activity of Indole Derivatives
Compound | Cell Line | GI50 (nM) | Comparison |
---|---|---|---|
3e | MCF-7 | 29 | More effective than erlotinib (33 nM) |
3b | MCF-7 | 31 | Higher than erlotinib (40 nM) |
3a | Various | 35 | Comparable to erlotinib |
GSK-3β Inhibition
Another critical application involves the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that certain derivatives of 7-chloro-1H-indole can act as selective GSK-3β inhibitors, with binding affinities characterized through molecular dynamics simulations . This inhibition has potential implications for treating conditions such as Alzheimer's disease.
Synthesis Pathways
The synthesis of 7-chloro-3-(pyrrolidin-3-yl)-1H-indole typically involves multi-step reactions starting from readily available indole derivatives. Key steps include:
- Formation of Indole Core : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
- Chlorination : The introduction of the chlorine atom at the 7-position is achieved using chlorinating agents.
- Pyrrolidine Substitution : The pyrrolidine group is added via nucleophilic substitution reactions, enhancing the compound's biological activity.
Structure–Activity Relationship Studies
A series of structure–activity relationship studies have been conducted to optimize the biological efficacy of 7-chloro-indole derivatives. These studies reveal that modifications at specific positions on the indole ring and variations in the pyrrolidine substituents significantly affect the compound's potency and selectivity against target enzymes .
Clinical Implications
The promising anticancer properties and enzyme inhibition capabilities suggest that this compound could serve as a lead compound in drug development pipelines targeting cancer therapies and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1H-indole: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
3-(Pyrrolidin-3-yl)-1H-indole:
7-Bromo-3-(pyrrolidin-3-yl)-1H-indole: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
Uniqueness
7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is unique due to the presence of both the chloro and pyrrolidinyl groups, which confer distinct chemical properties and potential applications. Its structure allows for a wide range of chemical modifications and biological activities, making it a valuable compound in scientific research and industrial applications.
Biological Activity
7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Molecular Characteristics:
Property | Value |
---|---|
CAS No. | 921592-51-0 |
Molecular Formula | C12H13ClN2 |
Molecular Weight | 220.70 g/mol |
IUPAC Name | This compound |
InChI Key | ABDAPQLDPLEPTM-UHFFFAOYSA-N |
The compound features a chloro group at position 7 and a pyrrolidinyl group at position 3, which contribute to its distinctive chemical behavior and reactivity.
Synthesis Methods
The synthesis of this compound can be achieved through various routes. A common method involves the reaction of 7-chloroindole with pyrrolidine in the presence of solvents like toluene and catalysts such as iodine or tert-butyl hydroperoxide. This method allows for the efficient formation of the desired product while maintaining high purity levels through purification techniques like recrystallization or chromatography .
Antimicrobial Properties
Research has indicated that derivatives of pyrrolidine, including this compound, exhibit notable antibacterial and antifungal activities. In vitro studies have shown that compounds with halogen substituents demonstrate enhanced antimicrobial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for its anticancer properties . In studies assessing antiproliferative activity, derivatives similar to this compound have shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds with similar structural motifs have demonstrated IC50 values indicating effective inhibition of cell proliferation .
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors implicated in disease pathways. For example, it may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes including cell proliferation and survival .
Case Studies
- Anticancer Activity Study : A study evaluated the effects of a series of indole derivatives, including those related to this compound, showing significant inhibition of cancer cell lines with varying degrees of potency. The most effective derivatives had IC50 values lower than that of established chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of pyrrolidine derivatives demonstrated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, reinforcing the importance of structural features in determining biological efficacy .
Properties
CAS No. |
921592-51-0 |
---|---|
Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.70 g/mol |
IUPAC Name |
7-chloro-3-pyrrolidin-3-yl-1H-indole |
InChI |
InChI=1S/C12H13ClN2/c13-11-3-1-2-9-10(7-15-12(9)11)8-4-5-14-6-8/h1-3,7-8,14-15H,4-6H2 |
InChI Key |
ABDAPQLDPLEPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CNC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.